2-溴-7H-嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

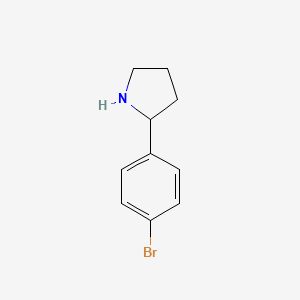

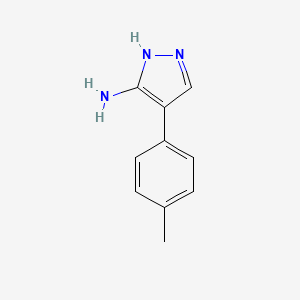

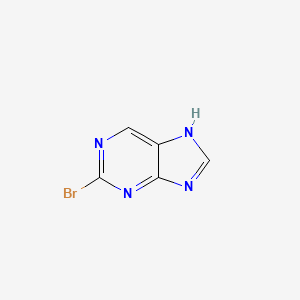

2-Bromo-7H-purine is a brominated derivative of the purine scaffold, which is a fundamental structure for a wide range of biologically active compounds. Purine itself is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring. The bromine atom in 2-bromo-7H-purine is attached to the second position of the purine ring, which can serve as a key intermediate in the synthesis of various nucleoside analogues and pharmaceuticals.

Synthesis Analysis

The synthesis of purine derivatives can be complex due to the presence of multiple reactive sites that can lead to regioisomeric products. For instance, the coupling of 2-bromo-3-benzoyloxycyclobutanone with purine under basic conditions leads to the formation of N-7 and N-9 alkylated products in equal amounts . This indicates that the 2-bromo substituent in the purine ring can influence the regioselectivity of the reaction. Additionally, the synthesis of 2,6,8-trisubstituted purine nucleosides using 8-bromoguanosine as a precursor demonstrates the versatility of brominated purines in nucleoside analog synthesis .

Molecular Structure Analysis

The molecular structure of 2-bromo-7H-purine is characterized by the presence of a bromine atom at the second position of the purine ring. The structural assignments of purine derivatives are often confirmed using NMR techniques, which provide insights into the relative stereochemistry and regioisomerism of the synthesized compounds . The presence of the bromine atom can also influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated purines, such as 2-bromo-7H-purine, can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr). The reactivity of brominated purines in SNAr reactions has been studied, with the reactivity order observed as F > Br > Cl > I for certain nucleophiles . This suggests that the bromine atom in 2-bromo-7H-purine can be displaced by other nucleophiles under appropriate conditions, leading to a wide range of potential derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-7H-purine are influenced by the bromine substituent, which can affect the compound's solubility, melting point, and stability. The introduction of the bromine atom can also impact the compound's ability to participate in hydrogen bonding and its overall polarity. These properties are crucial when considering the compound's application in pharmaceuticals and its behavior in biological systems.

科学研究应用

Application 1: Radiotracer for Positron Emission Tomography (PET)

- Summary of the Application : 6-Bromo-7-[11C]methylpurine ([11C]BMP) is a radiotracer used in PET to measure the transport activity of multidrug resistance-associated protein 1 (MRP1) in different tissues .

- Methods of Application/Experimental Procedures : [11C]BMP is synthesized by regioselective N7-methylation of 6-bromo-7H-purine with [11C]methyl triflate in the presence of 2,2,6,6-tetramethylpiperidine magnesium chloride . The total synthesis time is approximately 43 minutes .

- . The administration of [11C]BMP is safe and well-tolerated in humans .

Application 2: Synthesis of Aryl-Substituted Purine Derivatives

- Summary of the Application : Aryl-substituted purine derivatives are synthesized through the direct arylation of halopurines with aromatic compounds .

- Methods of Application/Experimental Procedures : The arylation is facilitated by the combination of triflic acid and fluoroalcohol . This metal-free method is complementary to conventional coupling reactions using metal catalysts and reagents .

- Results/Outcomes : The method provides a more efficient and direct route to aryl-substituted purine analogues .

安全和危害

属性

IUPAC Name |

2-bromo-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUFPZIGOAEYHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)Br)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404113 |

Source

|

| Record name | 2-bromo-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-7H-purine | |

CAS RN |

28128-15-6 |

Source

|

| Record name | 28128-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。